Cas no 1245644-86-3 (2-Bromo-4-fluoro-3-methyl-1-nitrobenzene)
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-fluoro-3-methyl-1-nitrobenzene
- 3-bromo-1-fluoro-2-methyl-4-nitrobenzene
- FCH1362925
- PC500355
- DB-010041
- 2-Bromo-6-fluoro-3-nitrotoluene
- 1245644-86-3
- CS-0117827
- G11641
- AKOS027384278
- 2-Bromo-4-fluoro-3-methyl-1-nitro-benzene
- MFCD18072585
- SCHEMBL22391675
- 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene
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- Inchi: 1S/C7H5BrFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3
- InChI Key: PDMCCNBQQUKSMY-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=C(C=1C)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 232.94877g/mol
- Monoisotopic Mass: 232.94877g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 2.9
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE73933-100mg |
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene |
1245644-86-3 | 95% | 100mg |
$53.00 | 2024-04-20 | |
| A2B Chem LLC | AE73933-250mg |
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene |
1245644-86-3 | 95% | 250mg |
$88.00 | 2024-04-20 | |
| A2B Chem LLC | AE73933-500mg |
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene |
1245644-86-3 | 95% | 500mg |
$146.00 | 2024-04-20 | |
| A2B Chem LLC | AE73933-1g |
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene |
1245644-86-3 | 95% | 1g |
$219.00 | 2024-04-20 | |
| A2B Chem LLC | AE73933-5g |
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene |
1245644-86-3 | 95% | 5g |
$656.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188467-1g |
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene |
1245644-86-3 | 98% | 1g |
¥4067.00 | 2024-08-09 | |
| Apollo Scientific | PC500355-100mg |
2-Bromo-6-fluoro-3-nitrotoluene |
1245644-86-3 | 100mg |
£90.00 | 2025-02-21 | ||
| Apollo Scientific | PC500355-250mg |
2-Bromo-6-fluoro-3-nitrotoluene |
1245644-86-3 | 250mg |
£152.00 | 2025-02-21 | ||
| Apollo Scientific | PC500355-1g |
2-Bromo-6-fluoro-3-nitrotoluene |
1245644-86-3 | 1g |
£410.00 | 2025-02-21 | ||
| Ambeed | A236557-250mg |
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene |
1245644-86-3 | 97% | 250mg |
$112.0 | 2025-03-05 |
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene Suppliers
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene
Recent Advances in the Application of 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene (CAS: 1245644-86-3) in Chemical and Pharmaceutical Research
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene (CAS: 1245644-86-3) is a halogenated nitrobenzene derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its role in facilitating novel carbon-carbon and carbon-heteroatom bond formations through transition-metal-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene as a precursor in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized this compound in a key Suzuki-Miyaura coupling reaction to introduce the fluoro-methyl-nitrobenzene moiety, which significantly enhanced the inhibitors' selectivity and pharmacokinetic properties. The resulting compounds showed promising activity against B-cell malignancies in preclinical models, with improved metabolic stability compared to earlier generations of BTK inhibitors.
In the field of antimicrobial development, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of 1245644-86-3 in creating novel quinolone derivatives with enhanced activity against drug-resistant Staphylococcus aureus strains. The bromo-fluoro-methyl substitution pattern proved critical for maintaining antibacterial potency while reducing cytotoxicity against human cells. Structural-activity relationship studies revealed that the specific positioning of these substituents on the benzene ring significantly influenced bacterial DNA gyrase inhibition.
From a synthetic chemistry perspective, advances in continuous flow chemistry have enabled more efficient and safer handling of 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene, as reported in Organic Process Research & Development (2023). The development of microreactor systems has addressed previous challenges associated with the exothermic nature of reactions involving this compound, allowing for better control of reaction parameters and improved yields in multi-step syntheses.
Ongoing research is exploring the potential of 1245644-86-3 in radiopharmaceutical applications, particularly as a precursor for fluorine-18 labeled compounds for positron emission tomography (PET) imaging. The presence of both bromine and fluorine atoms offers unique opportunities for isotopic exchange reactions, potentially enabling more efficient production of diagnostic imaging agents.
In conclusion, 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene continues to demonstrate significant value in pharmaceutical research and development. Its unique substitution pattern and reactivity profile make it particularly useful for creating structurally diverse compounds with improved pharmacological properties. Future research directions likely include further exploration of its applications in targeted drug delivery systems and as a scaffold for covalent inhibitor development.
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